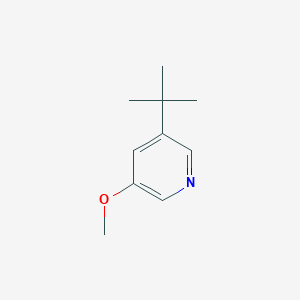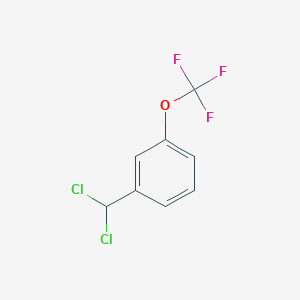![molecular formula C11H13N3O2 B13680948 [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to form the triazole ring. The final step involves the reduction of the triazole aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form the corresponding dihydrotriazole.
Substitution: The ethoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-carboxylic acid.
Reduction: Formation of 5-(2-ethoxyphenyl)-1,2,4-triazolidine-3-methanol.
Substitution: Formation of various substituted triazoles depending on the reagent used.
Applications De Recherche Scientifique
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential proteins in microorganisms. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol
- [5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol
- [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol
Uniqueness
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
[3-(2-ethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-9-6-4-3-5-8(9)11-12-10(7-15)13-14-11/h3-6,15H,2,7H2,1H3,(H,12,13,14) |
Clé InChI |
NDORTBGZUNNOBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NNC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)
![[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B13680892.png)









